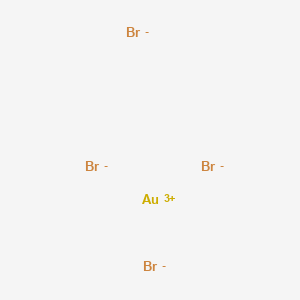
tetrabromoaurate(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It exists as a dimer with the molecular formula Au2Br6, where two gold atoms are bridged by two bromine atoms . This compound is notable for its unique coordination chemistry and its applications in various fields, including catalysis and materials science.
Méthodes De Préparation
Gold(3+) tetrabromide can be synthesized through several methods:
Direct Bromination: The most common method involves heating gold with excess liquid bromine at 140°C[ 2 \text{Au} + 3 \text{Br}_2 \rightarrow \text{Au}_2\text{Br}_6 ]
Analyse Des Réactions Chimiques
Gold(3+) tetrabromide undergoes various chemical reactions, including:
Oxidation and Reduction: Gold(III) compounds can be reduced to gold(I) or elemental gold. For example, gold(3+) tetrabromide can be reduced by reducing agents like hydrazine.
Substitution Reactions: It can participate in substitution reactions where bromide ions are replaced by other ligands. For instance, reacting with tetrahydrothiophene forms a stable adduct.
Formation of Complexes: Gold(3+) tetrabromide forms a variety of four-coordinate adducts, such as AuBr3·H2O.
Applications De Recherche Scientifique
Gold(3+) tetrabromide has several scientific research applications:
Materials Science: It is used in the synthesis of gold nanoparticles, which have applications in electronics, photonics, and as catalysts.
Biomedical Applications: Gold nanoparticles derived from gold(3+) tetrabromide are used in bioimaging, biosensing, anticancer therapy, drug delivery, and antimicrobial activity.
Mécanisme D'action
The mechanism of action of gold(3+) tetrabromide, particularly in its applications in catalysis and medicine, involves its ability to form stable complexes with various ligands. In biomedical applications, gold complexes exhibit anticancer activities by targeting thioredoxin reductase (TrxR) or other thiol-rich proteins and enzymes, triggering cell death via reactive oxygen species (ROS). They can also elicit biochemical hallmarks of immunogenic cell death (ICD) .
Comparaison Avec Des Composés Similaires
Gold(3+) tetrabromide can be compared with other gold(III) trihalides, such as gold(III) chloride and gold(III) fluoride:
Gold(III) Chloride (AuCl3): Similar to gold(3+) tetrabromide, it forms dimeric structures and exhibits square planar coordination.
Gold(III) Fluoride (AuF3): This compound also forms dimeric structures but has different bond lengths and coordination due to stronger π-back bonding with fluorine ligands.
These comparisons highlight the unique properties of gold(3+) tetrabromide, particularly its coordination chemistry and reactivity.
Propriétés
Numéro CAS |
14337-14-5 |
|---|---|
Formule moléculaire |
AuBr4- |
Poids moléculaire |
516.58 g/mol |
Nom IUPAC |
gold(3+);tetrabromide |
InChI |
InChI=1S/Au.4BrH/h;4*1H/q+3;;;;/p-4 |
Clé InChI |
ISCGOTZIVSCDBJ-UHFFFAOYSA-J |
SMILES canonique |
[Br-].[Br-].[Br-].[Br-].[Au+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















